1-(4-methylphenyl)cyclopropane-1-carbaldehyde

Catalog No.
S15928737
CAS No.
M.F
C11H12O
M. Wt
160.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-methylphenyl)cyclopropane-1-carbaldehyde

Product Name

1-(4-methylphenyl)cyclopropane-1-carbaldehyde

IUPAC Name

1-(4-methylphenyl)cyclopropane-1-carbaldehyde

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C11H12O/c1-9-2-4-10(5-3-9)11(8-12)6-7-11/h2-5,8H,6-7H2,1H3

InChI Key

QJPPPNCRCSYEAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2)C=O

1-(4-Methylphenyl)cyclopropane-1-carbaldehyde is an organic compound characterized by the presence of a cyclopropane ring and an aldehyde functional group. Its molecular formula is C11_{11}H12_{12}O, and it features a 4-methylphenyl substituent on the cyclopropane. The compound exhibits unique chemical properties due to the strain associated with the cyclopropane structure and the reactivity of the aldehyde group, making it a valuable intermediate in organic synthesis.

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Substitution: The aromatic ring may participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

These reactions highlight the compound's versatility as a building block in organic chemistry.

Research indicates that compounds similar to 1-(4-methylphenyl)cyclopropane-1-carbaldehyde may exhibit biological activity, particularly in enzyme inhibition and receptor interactions. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to modifications in enzyme activity or protein function. Studies on related compounds suggest that they may possess therapeutic properties, although specific biological activities for this compound require further investigation.

Several synthetic routes have been developed for producing 1-(4-methylphenyl)cyclopropane-1-carbaldehyde:

  • Cyclopropanation Reaction: A common method involves the cyclopropanation of styrene derivatives using diazomethane or other cyclopropanation reagents under controlled conditions.
  • Aldehyde Formation: The introduction of the aldehyde group can be achieved through oxidation of a suitable precursor, such as an alcohol or an alkene.

These methods can be optimized for yield and purity depending on the desired application.

1-(4-Methylphenyl)cyclopropane-1-carbaldehyde serves various applications, including:

  • Organic Synthesis: It is used as an intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Potential applications in drug discovery due to its unique structure and reactivity.
  • Material Science: It may be explored for developing specialty chemicals with specific properties.

Studies involving interaction mechanisms of 1-(4-methylphenyl)cyclopropane-1-carbaldehyde with biological macromolecules are essential for understanding its potential therapeutic effects. Its ability to interact with enzymes and receptors could lead to significant findings in medicinal chemistry. Research into its binding affinities and inhibition mechanisms will provide insights into its biological relevance.

Several compounds exhibit structural similarities to 1-(4-methylphenyl)cyclopropane-1-carbaldehyde. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-(4-Chlorophenyl)cyclopropane-1-carbaldehydeCyclopropane with ChlorineContains chlorine substituent enhancing reactivity
1-(4-Methoxyphenyl)cyclopropane-1-carbaldehydeCyclopropane with MethoxyMethoxy group may influence electronic properties
1-(4-Nitrophenyl)cyclopropane-1-carbaldehydeCyclopropane with NitroNitro group provides distinct electronic characteristics
1-(4-Fluorophenyl)cyclopropane-1-carbaldehydeCyclopropane with FluorineFluorine substituent affects polarity and reactivity

Uniqueness

The uniqueness of 1-(4-methylphenyl)cyclopropane-1-carbaldehyde lies in its specific combination of a cyclopropane ring and a methyl-substituted phenyl group, which provides distinct chemical properties and potential biological activities compared to other similar compounds. Its reactivity profile is influenced by the presence of both the cyclopropane structure and the aldehyde functional group, making it a versatile candidate for further research and application development.

XLogP3

2

Hydrogen Bond Acceptor Count

1

Exact Mass

160.088815002 g/mol

Monoisotopic Mass

160.088815002 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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